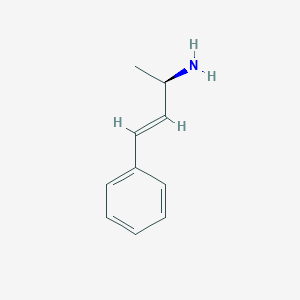
(R)-4-Phenylbut-3-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Phenylbut-3-en-2-amine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a butenyl chain with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenylbut-3-en-2-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, ®-4-Phenylbut-3-en-2-nitro can be reduced using hydrogen gas in the presence of a palladium catalyst to yield ®-4-Phenylbut-3-en-2-amine.
Another method involves the reductive amination of 4-Phenylbut-3-en-2-one. This reaction typically uses ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-4-Phenylbut-3-en-2-amine often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the nitro precursor to the amine.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base to form amides or sulfonamides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated amine.
Substitution: Amides or sulfonamides.
Scientific Research Applications
®-4-Phenylbut-3-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Phenylbut-3-en-2-amine: The enantiomer of ®-4-Phenylbut-3-en-2-amine, which may have different biological activities.
4-Phenylbut-3-en-2-ol: A related compound with a hydroxyl group instead of an amine.
4-Phenylbut-3-en-2-one: A ketone derivative of the compound.
Uniqueness
®-4-Phenylbut-3-en-2-amine is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall reactivity. The presence of both a phenyl group and an amine group allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(E,2R)-4-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+/t9-/m1/s1 |
InChI Key |
QPVUUOXSCVQZQG-FCZSHJHJSA-N |
Isomeric SMILES |
C[C@H](/C=C/C1=CC=CC=C1)N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


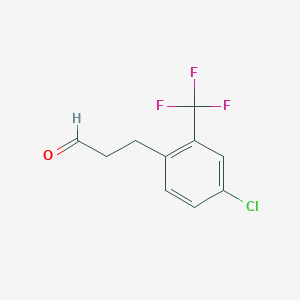


![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/no-structure.png)
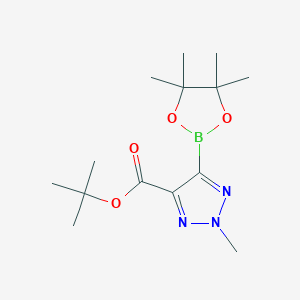
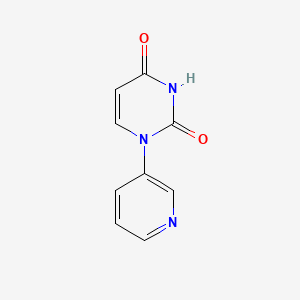
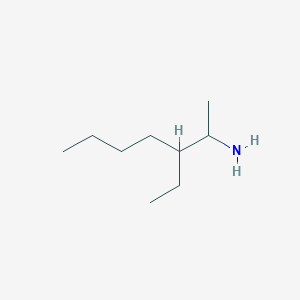
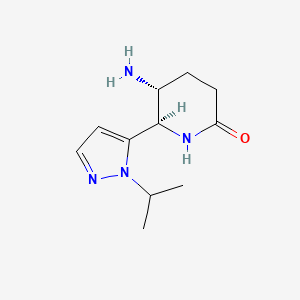
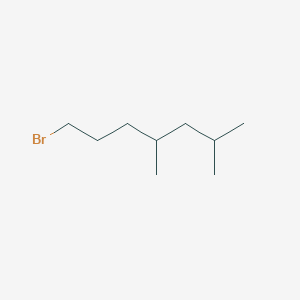

![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
